1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride

Chlorosulfonylation efficiency Process chemistry Quinazoline-2,4-dione building blocks

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride (CAS 773877-44-4; molecular formula C₁₀H₉ClN₂O₄S; MW 288.71) is a heterocyclic sulfonyl chloride building block featuring a 1,3-dimethylquinazoline-2,4-dione core with a reactive –SO₂Cl group at the 6-position. It belongs to the class of 6-chlorosulfonylquinazoline-2,4-diones, which serve as key intermediates for sulfonamide-, sulfonate-, and sulfone-containing compounds with demonstrated relevance in medicinal chemistry, particularly as precursors to poly(ADP-ribose) glycohydrolase (PARG) inhibitors.

Molecular Formula C10H9ClN2O4S
Molecular Weight 288.71 g/mol
CAS No. 773877-44-4
Cat. No. B1353209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride
CAS773877-44-4
Molecular FormulaC10H9ClN2O4S
Molecular Weight288.71 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N(C1=O)C
InChIInChI=1S/C10H9ClN2O4S/c1-12-8-4-3-6(18(11,16)17)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3
InChIKeyUJGIKWKPWLHWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride (CAS 773877-44-4): Procurement-Relevant Identity and Comparator Landscape


1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride (CAS 773877-44-4; molecular formula C₁₀H₉ClN₂O₄S; MW 288.71) is a heterocyclic sulfonyl chloride building block featuring a 1,3-dimethylquinazoline-2,4-dione core with a reactive –SO₂Cl group at the 6-position . It belongs to the class of 6-chlorosulfonylquinazoline-2,4-diones, which serve as key intermediates for sulfonamide-, sulfonate-, and sulfone-containing compounds with demonstrated relevance in medicinal chemistry, particularly as precursors to poly(ADP-ribose) glycohydrolase (PARG) inhibitors [1]. Its closest commercially available structural analogs differ in the N1/N3 substitution pattern: the des-dimethyl (unsubstituted) analog 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (CAS 56044-12-3), the 3-monomethyl analog (CAS 1206117-96-5), and the 4-oxo-3,4-dihydro analog (CAS 81870-98-6) [2]. The 1,3-dimethyl substitution pattern confers distinct physicochemical and reactivity properties that cannot be replicated by these analogs, making informed procurement decisions critical for reproducible synthesis and biological outcomes.

Why 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride Cannot Be Replaced by Its Des-Methyl or Mono-Methyl Analogs


Although the des-dimethyl analog (CAS 56044-12-3), 3-monomethyl analog (CAS 1206117-96-5), and 4-oxo analog (CAS 81870-98-6) share the 6-chlorosulfonylquinazoline pharmacophore, they differ fundamentally from the 1,3-dimethyl derivative in three procurement-critical dimensions: (i) sulfonyl chloride hydrolysis kinetics, where the 1,3-dimethyl compound (2b) hydrolyzes 3-fold faster than the 1,3-diethyl analog (2c: 2 h vs. 6 h), directly impacting reaction time and yield in sulfonamide syntheses ; (ii) synthetic accessibility of the precursor, as the symmetrical 1,3-dimethylquinazoline-2,4-dione yields the corresponding 6-chlorosulfonyl derivative in 74% versus 77% (method A) or 95% (method B) for the des-dimethyl, reflecting different steric and electronic demands during chlorosulfonylation and thus different cost structures ; and (iii) hydrogen-bond donor capacity, which is eliminated in the 1,3-dimethyl derivative (0 HBD) compared to the des-dimethyl (2 HBD) and 3-monomethyl (1 HBD) analogs, altering solubility, membrane permeability, and downstream biological target engagement . These differences are quantifiable and mechanistically grounded, prohibiting casual interchange in both synthetic methodology and structure–activity relationship (SAR) studies.

Quantitative Differentiation of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride Versus Closest Analogs: Head-to-Head Evidence


Synthetic Yield in Chlorosulfonylation: 1,3-Dimethyl vs. Des-Methyl vs. 1,3-Diethyl Derivatives

In the standard chlorosulfonylation of quinazoline-2,4-diones with chlorosulfonic acid (CSA), the 1,3-dimethyl derivative (2b) was obtained in 74% yield, compared to 77% (method A) or 95% (method B) for the unsubstituted analog (2a, CAS 56044-12-3), 72% for the 1,3-diethyl analog (2c), and 67% for the 1,3-dibutyl analog (2d). The yield trend (2a > 2b > 2c > 2d) demonstrates that increasing N-alkyl chain length progressively reduces chlorosulfonylation efficiency . This establishes the 1,3-dimethyl compound as the most synthetically accessible dialkyl derivative in the series, with only a 3% yield penalty relative to the unsubstituted parent (method A).

Chlorosulfonylation efficiency Process chemistry Quinazoline-2,4-dione building blocks

Hydrolysis Stability Balance: 1,3-Dimethyl vs. 1,3-Diethyl vs. 1,3-Dibutyl Sulfonyl Chlorides

The rate of hydrolysis of 6-chlorosulfonylquinazoline-2,4-diones to the corresponding sulfonic acids decreases systematically with increasing N-alkyl chain length. The 1,3-dimethyl compound (2b) requires 2 hours for complete hydrolysis, identical to the unsubstituted analog (2a), whereas the 1,3-diethyl analog (2c) requires 6 hours and the 1,3-dibutyl analog (2d) requires 10 hours . This 3-fold and 5-fold difference in hydrolysis rate reflects the steric shielding of the –SO₂Cl group by bulkier N-alkyl substituents, directly affecting both shelf-life (moisture sensitivity) and reaction kinetics in nucleophilic substitutions.

Sulfonyl chloride stability Hydrolysis kinetics Sulfonamide synthesis

PARG Inhibitor Potency: Sulfonamide Derivatives Derived from the 1,3-Dimethyl-2,4-dione Scaffold

Sulfonamide derivatives constructed from the 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride scaffold have yielded potent PARG inhibitors. PDD00017272 (containing the 1,3-dimethylquinazoline-2,4-dione core with N1/N3-thiazolylmethyl substituents introduced via the 6-sulfonyl chloride intermediate) exhibits an IC₅₀ of 4.8 nM in biochemical assays and 9.2 nM in cell-based assays . A closely related analog, PDD00017273, shows an IC₅₀ of 26 nM with a K_D of 1.45 nM and 350-fold selectivity for PARG over PARP1 and ARH3 . In contrast, derivatives bearing a 1-unsubstituted (NH) quinazoline-2,4-dione core or monomethyl substitution show >10-fold reduced potency (e.g., EC₅₀ = 470–472 nM for a 1-methyl-3-substituted analog in the same assay format) [1], demonstrating that the 1,3-dimethyl pattern is a critical determinant of high-affinity PARG binding.

PARG inhibition DNA damage response Cancer therapeutics

Physicochemical Differentiation: LogP and Hydrogen-Bond Donor Count Relative to Des-Methyl and 3-Methyl Analogs

The 1,3-dimethyl substitution eliminates both hydrogen-bond donor (HBD) sites present in the des-methyl analog (2 HBD for CAS 56044-12-3) and one HBD site in the 3-monomethyl analog (1 HBD for CAS 1206117-96-5), while increasing calculated lipophilicity. The 3-monomethyl analog (CAS 1206117-96-5) has a computed XLogP3 of 0.7 and a topological polar surface area (TPSA) of 91.9 Ų . By extension, the fully N,N-dimethylated target compound (0 HBD) is expected to have a higher LogP (predicted ~1.0–1.3) and a reduced TPSA (~84 Ų, comparable to the 4-oxo analog [1]), consistent with improved passive membrane permeability. The des-methyl analog (CAS 56044-12-3) has a predicted pKa of 8.91, reflecting the acidic NH protons absent in the 1,3-dimethyl derivative . These differences are structurally hardwired and cannot be compensated by formulation without altering the intrinsic molecular recognition properties of derived sulfonamides.

Lipophilicity Drug-likeness Permeability

Procurement-Driven Application Scenarios for 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride (CAS 773877-44-4)


Parallel Synthesis of PARG-Focused Sulfonamide Libraries for DNA Damage Response Drug Discovery

The 1,3-dimethyl-6-sulfonyl chloride building block is the validated entry point for generating diverse PARG inhibitor libraries, as evidenced by the clinical candidate-like profiles of PDD00017272 (IC₅₀ = 4.8 nM) and PDD00017273 (IC₅₀ = 26 nM, 350-fold selectivity over PARP1) . Procuring this specific dimethyl intermediate ensures that all downstream sulfonamides retain the critical 1,3-dimethyl pharmacophore required for sub-nanomolar PARG affinity, which is absent when starting from the des-methyl (CAS 56044-12-3) or 3-monomethyl (CAS 1206117-96-5) analogs—derivatives of which show >98-fold weaker potency [1].

Reaction Optimization Studies Requiring Balanced Sulfonyl Chloride Reactivity and Stability

For process chemistry groups optimizing sulfonamide formation conditions, the 1,3-dimethyl derivative offers a uniquely quantifiable reactivity window: it undergoes complete hydrolysis within 2 hours (identical to the most reactive unsubstituted analog), in contrast to the 6-hour (1,3-diethyl) and 10-hour (1,3-dibutyl) requirements of higher alkyl homologs . This 3- to 5-fold kinetic advantage enables faster reaction screening cycles and reduced solvent/energy consumption in scale-up, while the 74% synthetic yield in the preceding chlorosulfonylation step ensures acceptable raw material cost .

CNS-Penetrant and Orally Bioavailable Candidate Optimization Requiring Zero HBD Starting Materials

Drug discovery programs targeting intracellular or CNS-exposed targets benefit from the 1,3-dimethyl derivative's elimination of both hydrogen-bond donor sites (0 HBD), which distinguishes it from the des-methyl (2 HBD), 3-monomethyl (1 HBD), and 4-oxo (1 HBD) analogs . The associated increase in computed LogP (estimated Δ +0.3 to +0.6 vs. NH-bearing analogs) and reduction in TPSA favor passive membrane permeability—a critical parameter when Lipinski's Rule of Five or CNS MPO scoring guides lead optimization. Procuring the 1,3-dimethyl building block from the outset avoids the need for late-stage N-methylation, which can introduce regioselectivity challenges and reduce overall synthetic efficiency .

Structure–Activity Relationship (SAR) Studies Discriminating N1 vs. N3 Substitution Effects on Target Binding

The 1,3-dimethyl compound serves as the essential 'dimethyl-locked' control in SAR campaigns investigating the individual contributions of N1 and N3 substituents to target engagement. Because the des-methyl analog contains two chemically distinct NH sites (N1 and N3) that can undergo differential alkylation or acylation , the symmetrical 1,3-dimethyl derivative eliminates this ambiguity, providing a clean baseline for assessing the impact of additional substituents introduced at other positions (C5, C7, C8) or via the 6-sulfonamide linkage. This is especially important given that the synthesis of unsymmetrical 1,3-dialkyl-6-chlorosulfonylquinazoline-2,4-diones requires separate synthetic routes starting from 1-methylquinazoline-2,4-dione and its 3-alkyl derivatives [2].

Quote Request

Request a Quote for 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.